

HFC-245cb: An Economic and Performance Analysis for Specialized Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1,2,2-Pentafluoropropane**

Cat. No.: **B162932**

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

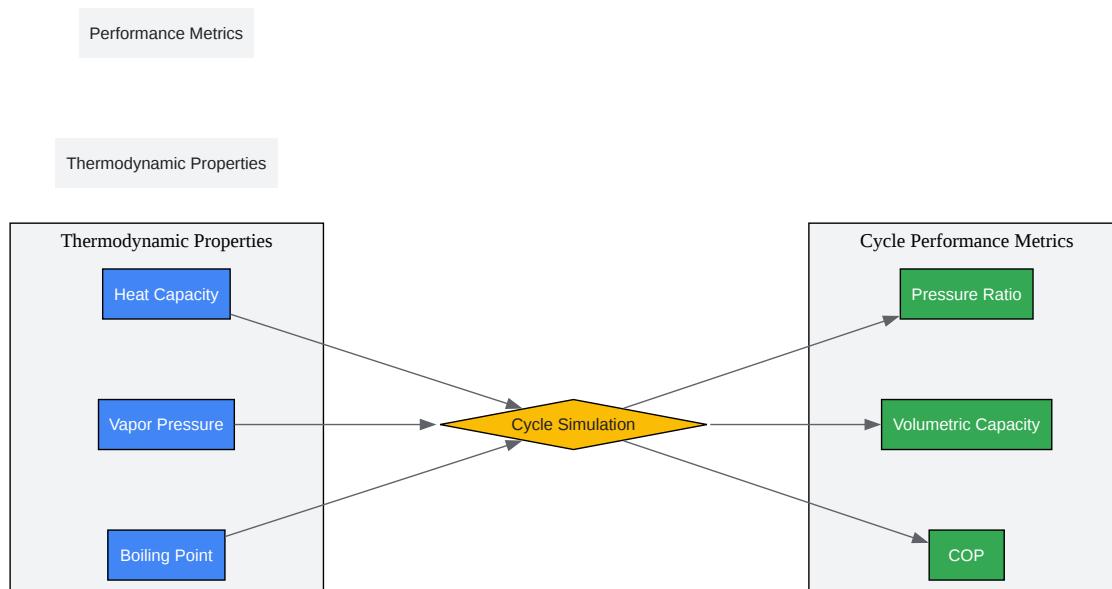
HFC-245cb (**1,1,1,2,2-pentafluoropropane**) is a hydrofluorocarbon that has garnered attention primarily due to its incidental production as a byproduct in the synthesis of next-generation refrigerants and its significant environmental impact. This guide provides a comprehensive economic and performance analysis of HFC-245cb in potential applications, drawing comparisons with its isomers and other alternatives. While direct experimental data on HFC-245cb's performance in specific applications remains limited in publicly available literature, this document synthesizes existing thermodynamic data, information on its isomers (HFC-245fa and HFC-245ca), and general experimental methodologies to offer a thorough comparative overview for researchers, scientists, and drug development professionals.

Environmental and Physical Properties: A Comparative Overview

A critical aspect of evaluating any hydrofluorocarbon is its environmental footprint, particularly its Global Warming Potential (GWP). HFC-245cb possesses a notably high GWP, which is a significant consideration under current international agreements like the Kigali Amendment to the Montreal Protocol.^{[1][2]} The table below presents a comparison of the environmental and key physical properties of HFC-245cb and its alternatives.

Property	HFC-245cb	HFC-245fa	HFC-245ca	HFO-1234yf	HCFO-1233zd(E)
Chemical Formula	CH ₃ CF ₂ CF ₃	CHF ₂ CH ₂ CF ₃	CH ₂ FCF ₂ CH ₂	CF ₃ CF=CH ₂	CHCl=CF ₂ CF ₃
GWP (100-year)	4620 ^[3]	1030 ^[4]	693 ^[1]	<1 ^[3]	1
Atmospheric Lifetime (years)	~21.7 ^[5]	7.6	5.9	~0.03 (days) ^[3]	~0.07 (days)
Boiling Point (°C)	-18.3	15.3	25.1	-29.4	19
Ozone Depletion Potential (ODP)	0	0	0	0	~0

Performance Analysis in Key Applications


While specific performance data for HFC-245cb is scarce, we can infer its potential behavior by examining its thermodynamic properties and comparing them to its well-studied isomers, HFC-245fa and HFC-245ca, which have been evaluated as refrigerants and foam blowing agents.

Refrigeration and Heat Pump Applications

Theoretical analysis of a vapor compression cycle can provide insights into a refrigerant's potential performance. Key parameters include the Coefficient of Performance (COP), which measures the efficiency of the cycle, and the volumetric refrigerating capacity, which indicates the cooling effect per unit of volume of the refrigerant.

A simulation study comparing HFC-245fa with other refrigerants in a vapor compression refrigeration system showed that while it has a lower cooling capacity compared to refrigerants like R32, it exhibits a higher compressor suction volume flow rate.^[6] Given HFC-245cb's lower boiling point compared to HFC-245fa, it would likely operate at higher pressures in a refrigeration cycle, which could influence compressor design and energy consumption.

Logical Relationship: Refrigerant Performance Evaluation

[Click to download full resolution via product page](#)

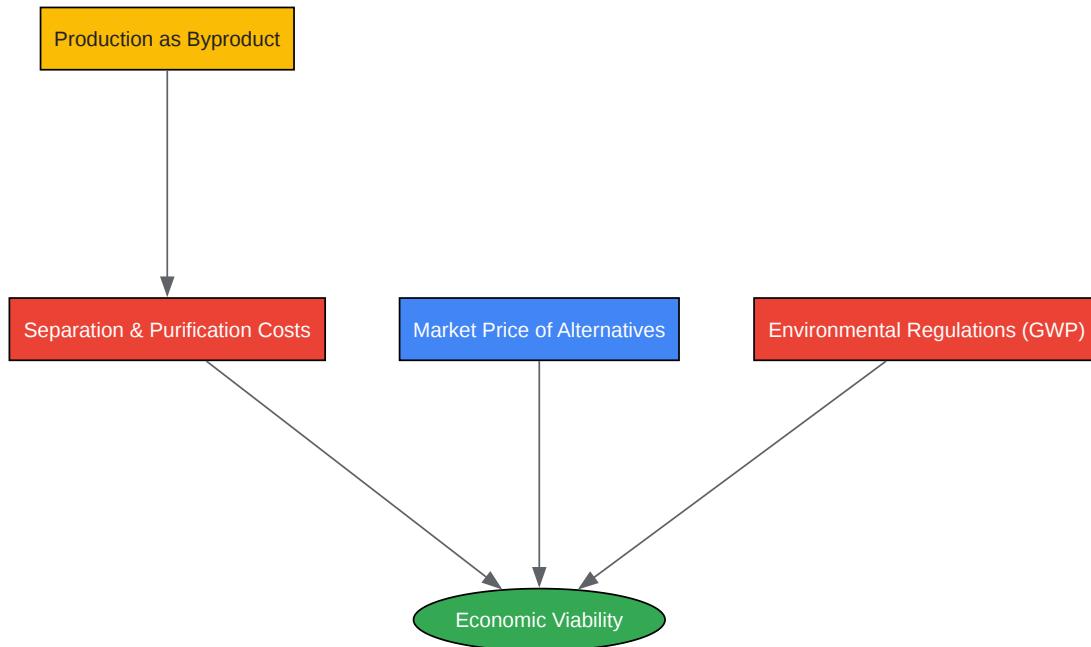
Caption: Logical flow from thermodynamic properties to performance metrics in a refrigeration cycle analysis.

Foam Blowing Applications

In the production of polyurethane and polystyrene foams, the choice of blowing agent is critical for achieving desired insulation properties (thermal conductivity), dimensional stability, and safety (flammability). HFC-245fa has been widely used as a blowing agent, valued for its non-flammable nature and good insulation performance.[\[7\]](#)[\[8\]](#)

Studies comparing different blowing agents have shown that HFC-blown foams generally offer a good balance of properties.[\[4\]](#) For instance, HFC-245fa has been shown to produce foams with high insulation value.[\[7\]](#)[\[8\]](#) Given HFC-245cb's physical properties, it could potentially function as a blowing agent, but its performance relative to established options would need to be experimentally verified. The significantly higher GWP of HFC-245cb, however, makes it an

environmentally unfavorable choice compared to low-GWP alternatives like hydrofluoroolefins (HFOs) and hydrocarbons.


Economic Analysis

The economic viability of HFC-245cb is intrinsically linked to its production process. Currently, HFC-245cb is primarily generated as a by-product in the synthesis of HFO-1234yf, a leading low-GWP refrigerant.[\[1\]](#) This co-production presents both a challenge and a potential economic opportunity.

Cost Factors:

- Production Cost: The cost of HFC-245cb is tied to the production volume and efficiency of the primary product, HFO-1234yf. If not utilized, its disposal or destruction adds to the overall process cost.
- Separation and Purification: The cost of separating and purifying HFC-245cb from the reaction mixture to a usable grade would be a significant factor in its final price.
- Market Price of Alternatives: The price of HFC-245cb would need to be competitive with established HFCs and emerging low-GWP alternatives. Given its high GWP, any potential cost advantage would be weighed against the environmental and regulatory implications.
- Carbon Pricing and Regulations: The high GWP of HFC-245cb would likely subject it to carbon taxes or other financial penalties in regions with climate regulations, increasing its effective cost.

Logical Relationship: Economic Viability Assessment

[Click to download full resolution via product page](#)

Caption: Key factors influencing the economic viability of HFC-245cb.

Experimental Protocols

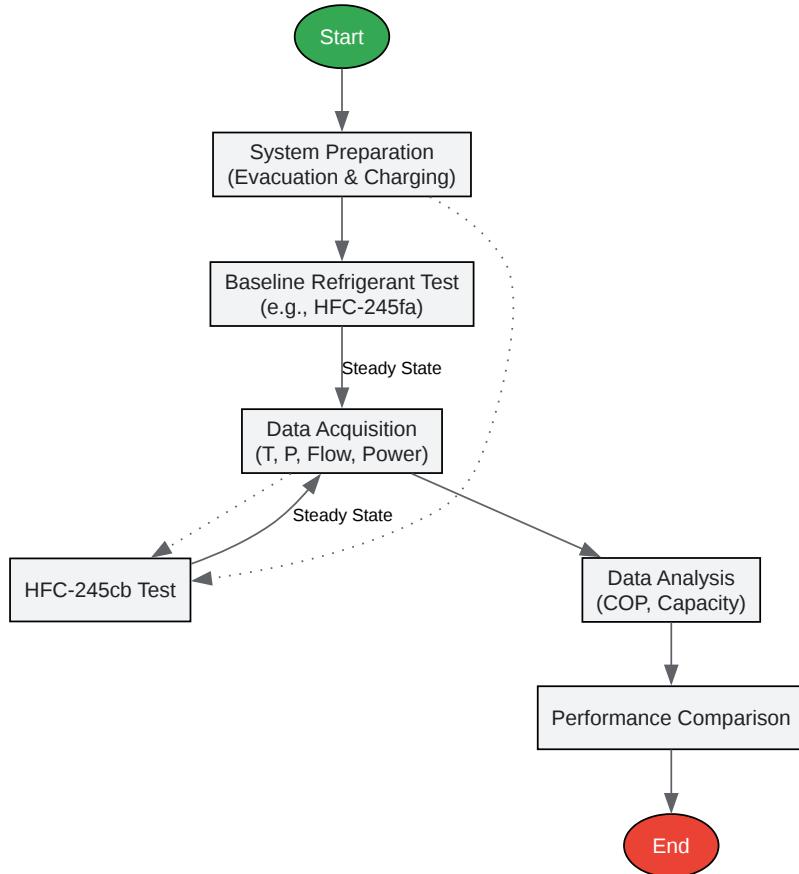
To rigorously evaluate the performance of HFC-245cb in specific applications, standardized experimental protocols are essential. Below are detailed methodologies for testing its performance as a refrigerant and as a foam blowing agent.

Experimental Protocol for Refrigerant Performance Testing

This protocol outlines the steps to evaluate the performance of HFC-245cb in a vapor compression refrigeration system.

Objective: To determine the Coefficient of Performance (COP) and volumetric refrigerating capacity of HFC-245cb in a standardized refrigeration cycle and compare it with a baseline refrigerant (e.g., HFC-245fa).

Apparatus:


- Vapor compression refrigeration test rig equipped with:
 - A compressor (of a type suitable for the expected operating pressures of HFC-245cb)
 - A condenser (water-cooled or air-cooled)
 - An evaporator (water-cooled or air-cooled)
 - A thermostatic or electronic expansion valve
 - Pressure transducers and temperature sensors (thermocouples or RTDs) at the inlet and outlet of each component
 - A refrigerant mass flow meter
 - A power meter to measure compressor power consumption
- Data acquisition system

Procedure:

- System Preparation: Evacuate the refrigeration system to remove air and moisture. Charge the system with the specified amount of the baseline refrigerant (e.g., HFC-245fa) and the appropriate lubricant.
- Baseline Testing:
 - Set the desired evaporating and condensing temperatures by controlling the flow and temperature of the heat transfer fluids (water or air) in the evaporator and condenser.
 - Allow the system to reach steady-state conditions.

- Record the following data for a specified period:
 - Temperatures and pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
 - Refrigerant mass flow rate.
 - Compressor power consumption.
- HFC-245cb Testing:
 - Recover the baseline refrigerant from the system.
 - Evacuate the system again.
 - Charge the system with HFC-245cb and a compatible lubricant.
 - Repeat the steady-state tests at the same evaporating and condensing temperatures as the baseline tests.
- Data Analysis:
 - Calculate the refrigerating effect (enthalpy difference across the evaporator).
 - Calculate the work of compression (enthalpy difference across the compressor).
 - Calculate the COP (refrigerating effect / work of compression).
 - Calculate the volumetric refrigerating capacity (refrigerating effect / specific volume at compressor suction).
 - Compare the performance parameters of HFC-245cb with the baseline refrigerant.

Experimental Workflow: Refrigerant Performance Testing

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental evaluation of refrigerant performance.

Experimental Protocol for Foam Blowing Agent Evaluation

This protocol describes the methodology for assessing the performance of HFC-245cb as a blowing agent in rigid polyurethane foam.

Objective: To evaluate the key physical properties of a polyurethane foam blown with HFC-245cb and compare them to a foam blown with a standard blowing agent (e.g., HFC-245fa).

Materials and Apparatus:

- Polyol blend and isocyanate for rigid polyurethane foam
- HFC-245cb and a baseline blowing agent (e.g., HFC-245fa)
- Mixing equipment (e.g., high-shear mixer)
- Molds for foam samples
- Apparatus for measuring:
 - Foam density
 - Closed-cell content
 - Thermal conductivity (e.g., heat flow meter)[\[9\]](#)[\[10\]](#)
 - Compressive strength
 - Dimensional stability

Procedure:

- **Foam Preparation:**
 - Prepare two formulations: one with HFC-245cb and one with the baseline blowing agent, keeping all other components and their ratios constant.
 - Mix the polyol blend and the blowing agent.
 - Add the isocyanate and mix thoroughly.
 - Pour the reacting mixture into molds and allow it to cure.
- **Sample Preparation:** Cut samples of the cured foam to the required dimensions for each test.
- **Property Measurement:**

- Density: Measure the mass and volume of the foam samples.
- Closed-Cell Content: Determine the percentage of closed cells using a gas pycnometer.
- Thermal Conductivity: Measure the thermal conductivity of the foam samples using a heat flow meter at various temperatures.[\[9\]](#)[\[10\]](#)
- Compressive Strength: Measure the force required to compress the foam samples by a certain percentage.
- Dimensional Stability: Expose foam samples to various temperature and humidity conditions and measure any changes in their dimensions.

- Data Analysis: Compare the measured properties of the HFC-245cb-blown foam with those of the baseline foam.

Experimental Workflow: Foam Blowing Agent Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental evaluation of a foam blowing agent.

Conclusion

HFC-245cb presents a complex case. While its production as a byproduct of HFO-1234yf synthesis suggests potential availability, its very high Global Warming Potential is a major deterrent to its widespread use, especially in light of global efforts to phase down HFCs.[\[1\]](#)[\[2\]](#) The lack of direct performance data in key applications such as refrigeration and foam blowing makes a definitive assessment of its efficacy challenging.

Based on the properties of its isomers, it is plausible that HFC-245cb could function as a refrigerant or a blowing agent. However, its performance is unlikely to be superior enough to justify its high GWP. From an economic standpoint, its viability would depend on the cost of separation and purification, as well as the regulatory landscape concerning high-GWP substances.

For researchers and professionals in drug development, where highly specific and controlled temperature environments or specialized material properties might be required, the unique thermodynamic properties of HFC-245cb could warrant further investigation in niche applications. However, for broader industrial use, the focus is clearly shifting towards low-GWP alternatives. Any consideration of HFC-245cb must be accompanied by a thorough life-cycle climate performance analysis and a clear understanding of the evolving regulatory framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ozone.unep.org [ozone.unep.org]
- 2. igsd.org [igsd.org]
- 3. fluorocarbons.org [fluorocarbons.org]
- 4. ozone.unep.org [ozone.unep.org]
- 5. ozone.unep.org [ozone.unep.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- To cite this document: BenchChem. [HFC-245cb: An Economic and Performance Analysis for Specialized Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b162932#economic-and-performance-analysis-of-hfc-245cb-in-specific-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com